molecular formula C18H15N B1355123 N-Phenyl-4-biphenylamine CAS No. 32228-99-2

N-Phenyl-4-biphenylamine

Cat. No. B1355123
CAS RN: 32228-99-2
M. Wt: 245.3 g/mol
InChI Key: YGNUPJXMDOFFDO-UHFFFAOYSA-N
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Description

N-Phenyl-4-biphenylamine is a chemical compound that is part of the stilbene and phenylamine families. It is characterized by the presence of a phenyl group attached to an amine group, which is further connected to a biphenyl structure. This compound is of interest due to its photochemical properties and potential applications in various fields such as organic electronics, electrochromic devices, and as a ligand in coordination chemistry.

Synthesis Analysis

The synthesis of N-Phenyl-4-biphenylamine derivatives can be achieved through various methods. For instance, the synthesis of triphenylamine-containing aromatic diamines involves a cesium fluoride-mediated condensation followed by palladium-catalyzed hydrazine reduction . Another approach includes the anodic oxidation of 2-aminodiphenylamine in the presence of sulfinic acids, which avoids the use of toxic reagents . Additionally, the oxidation of p-phenylenediamine in the presence of aniline or substituted anilines in an acidic aqueous medium can yield N,N'-bis(4'-aminophenyl)-1,4-quinonenediimine derivatives, which are closely related to N-Phenyl-4-biphenylamine .

Molecular Structure Analysis

The molecular structure of N-Phenyl-4-biphenylamine derivatives has been studied using X-ray crystallography. For example, the crystal and molecular structures of N-phenyl-4-nitrobenzylamine and related compounds have been determined, revealing information about bond lengths, angles, and the spatial arrangement of the molecules . These structural insights are crucial for understanding the physical and chemical properties of the compounds.

Chemical Reactions Analysis

N-Phenyl-4-biphenylamine and its derivatives can undergo various chemical reactions. The introduction of N-phenyl substituents to 4-aminostilbenes, for example, leads to a more planar ground-state geometry, a red shift of the absorption and fluorescence spectra, and a larger charge-transfer character for the fluorescent excited state . This "amino conjugation effect" significantly influences the photochemical behavior of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-4-biphenylamine derivatives are influenced by their molecular structure. These compounds exhibit high fluorescence quantum yields and low photoisomerization quantum yields at room temperature . They also possess good solubility in organic solvents and can form tough and flexible polymer films, which is beneficial for their application in electrochromic devices . The thermal stability of these compounds is also noteworthy, with some derivatives showing high softening temperatures and thermal degradation temperatures above 500°C .

Scientific Research Applications

Electrochemical Properties and Synthesis

  • Electrochemical Synthesis and Regioselective Properties : N-Phenyl-4-biphenylamine derivatives have been synthesized through electrochemical methods, demonstrating regioselective properties and high yields. This synthesis approach is environmentally friendly and avoids the use of toxic reagents (Sharafi-kolkeshvandi et al., 2016).

  • Electrochemical Generation for Synthesis : Another study explored the electrochemical generation of N-phenylquinonediimine, leading to the synthesis of N-Phenyl-4-biphenylamine derivatives. This method highlights the potential for green chemistry applications in synthesizing complex organic compounds (Salahifar & Nematollahi, 2015).

Analytical Applications

  • Detection in Air Samples : N-Phenyl-4-biphenylamine has been detected in workplace air through a method involving solid phase extraction (SPE) and high-performance liquid chromatography (HPLC). This technique emphasizes its importance in environmental monitoring and occupational safety (Jeżewska & Buszewski, 2011).

Photoluminescence and Material Science

  • Luminescence in Optoelectronic Devices : In material science, derivatives of N-Phenyl-4-biphenylamine have shown properties like crystallization-induced emission enhancement, making them suitable for optoelectronic devices. This application demonstrates the compound's relevance in advanced material technologies (Dong et al., 2007).

Sol-Gel Hybrid Materials

  • Sol-Gel Hybrid Materials for Solid Phase Extraction : The synthesis of biphenilaminepropylsilica and biphenilaminepropylsilicatitania through the sol-gel method for use in solid phase extraction highlights another application. These materials have potential in the retention of carcinogenic N-containing compounds, indicating their significancein environmental and analytical chemistry (de Moraes et al., 2003).

Organic Light-Emitting Devices

  • Application in Organic Light-Emitting Devices : N-Phenyl-4-biphenylamine-based materials are being used in the development of organic light-emitting devices (OLEDs). Their high thermal stability and efficient hole-transporting properties make them suitable for use in high-temperature OLED applications, indicating their importance in the field of electronics and display technologies (Tong et al., 2007).

Safety And Hazards

N-Phenyl-4-biphenylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), particularly the respiratory system .

properties

IUPAC Name

N,4-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-7-15(8-4-1)16-11-13-18(14-12-16)19-17-9-5-2-6-10-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNUPJXMDOFFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517752
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-4-biphenylamine

CAS RN

32228-99-2
Record name N-Phenyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-phenyl-[1,1'-biphenyl]-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Anderson, RK Mitchum, FA Beland - Xenobiotica, 1982 - Taylor & Francis
… (1971) have shown that hydroxylamines of the related diarylamines, N-phenyl-2-fluorenylamine and N-phenyl-4-biphenylamine are, at best, only weakly carcinogenic. These data, …
Number of citations: 20 www.tandfonline.com
D Malejka-Giganti, HR Gutmann, RE Rydell, Y Yost - Cancer Research, 1971 - AACR
The carcinogenicity of N-hydroxy-2-fluorenylbenzenesulfonamide (N-HO-2-FBS), a potent carcinogen for the young male and female rat by ip administration, was confirmed by po …
Number of citations: 18 aacrjournals.org
J Zhou, Z Zhao, N Shibata - Nature Communications, 2023 - nature.com
… The desired product, N-methyl-N-phenyl-4-biphenylamine (4aa), was obtained in a yield of 41% under specific conditions [Et 3 SiBpin (1.5 equiv.) and KO t Bu (2.5 equiv.) in diglyme at …
Number of citations: 2 www.nature.com

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